Ethyl (2S)-2-amino-2-methylpent-4-enoate
Description
Ethyl (2S)-2-amino-2-methylpent-4-enoate is a chiral α-amino ester featuring a pent-4-enoate backbone with a methyl substituent at the 2-position and an amino group in the (S)-configuration. This compound is of interest in organic synthesis, particularly in the development of bioactive molecules and asymmetric catalysis. Its structure combines a reactive ester group, a stereogenic center, and an unsaturated alkene, enabling diverse chemical transformations such as Michael additions, cyclizations, and polymerizations .
Properties
CAS No. |
165035-97-2 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2-methylpent-4-enoate |
InChI |
InChI=1S/C8H15NO2/c1-4-6-8(3,9)7(10)11-5-2/h4H,1,5-6,9H2,2-3H3/t8-/m0/s1 |
InChI Key |
ZLIUKIJCRAXHNX-QMMMGPOBSA-N |
SMILES |
CCOC(=O)C(C)(CC=C)N |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC=C)N |
Canonical SMILES |
CCOC(=O)C(C)(CC=C)N |
Synonyms |
4-Pentenoicacid,2-amino-2-methyl-,ethylester,(S)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
- Molecular Formula: C₈H₁₅NO₂
- Molecular Weight : 157.21 g/mol (calculated).
- Key Functional Groups: Ethyl ester (COOEt) at the 1-position. (S)-configured amino group (NH₂) and methyl substituent at the 2-position. Unsaturated alkene (C=C) at the 4-position.
The stereochemistry at the 2-position influences its reactivity and biological activity. The alkene moiety provides opportunities for conjugation or further functionalization.
Comparison with Similar Compounds
Ethyl 2-(Allyl(2-ethoxy-2-oxoethyl)amino)pent-4-enoate (CAS 1429769-95-8)
- Molecular Formula: C₁₄H₂₃NO₄
- Molecular Weight : 269.34 g/mol .
- Structural Differences: Additional allyl and ethoxycarbonyl groups on the amino substituent. Lacks the stereogenic methyl group present in the target compound.
- Synthetic Applications: Used in multi-step syntheses due to its branched ester and allyl-protected amino group .
Ethyl (E)-4-methylpent-2-enoate (CAS 2351-97-5)
- Molecular Formula : C₈H₁₄O₂
- Molecular Weight : 142.20 g/mol .
- Structural Differences: No amino or methyl substituents at the 2-position. Features an (E)-configured alkene.
- Applications: Intermediate in flavor and fragrance synthesis; lacks biological relevance compared to amino-substituted analogs .
Methyl (2E,4S)-(-)-4-(Phenylmethoxy)pent-2-enoate (CAS 112489-57-3)
- Molecular Formula : C₁₃H₁₆O₃
- Molecular Weight : 220.26 g/mol .
- Structural Differences :
- Benzyl-protected hydroxyl group at the 4-position.
- (2E,4S) stereochemistry instead of (2S) configuration.
- Reactivity : The benzyl ether enhances stability under acidic conditions, making it suitable for chiral pool syntheses .
Crystallographic and Hydrogen-Bonding Analysis
While direct crystallographic data for Ethyl (2S)-2-amino-2-methylpent-4-enoate are unavailable, related compounds provide insights:
- Ethyl (2S)-9-Methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-dibenzo[g][1,3,5]oxadiazine-11-carboxylate (): Space Group: P2₁ (monoclinic). Hydrogen Bonding: N–H···O interactions form zigzag chains along [010], stabilized by C–H···π interactions .
Data Table: Comparative Analysis
Preparation Methods
Asymmetric Catalytic Hydrogenation
The enantioselective synthesis of β-amino esters often employs ruthenium catalysts paired with chiral ligands. For example, dichloro(mesitylene)ruthenium(II) dimer and (S,S)-DPAE ligand enable transfer hydrogenation of α,β-unsaturated ketones to yield β-amino alcohols, which are subsequently esterified.
Reaction Conditions :
-
Substrate: Protected glycine derivatives (e.g., methyl N-((benzyloxy)carbonyl)-N-(3-methylbut-2-enoyl)glycinate).
-
Catalyst: Ru(II) dimer (2.5 mol%), (S,S)-DPAE (5 mol%).
-
Solvent: i-PrOH/HCOOH/Et3N in dioxane.
This method achieves >99% enantiomeric excess (ee) for (2S,3S)-configured products, though the target compound’s 2S configuration requires tailored substrate design to avoid epimerization during deprotection.
Organometallic Alkylation
Organolithium and Grignard reagents facilitate carbon-chain elongation. A patent describes the use of 3-methylbut-2-ene-dimethylhydrazone and tert-butylbromoacetate in THF with LiHMDS to construct the pentenoate backbone.
Key Steps :
-
Enolate Formation : LiHMDS deprotonates tert-butylbromoacetate at -78°C, generating a nucleophilic enolate.
-
Alkylation : The enolate attacks 3-methylbut-2-ene-dimethylhydrazone, forming a C–C bond at the β-position.
-
Workup : Quenching with NH4Cl, extraction with EtOAc, and silica gel chromatography yield tert-butyl 4-methyl-3-formylpent-3-enoate.
Protection and Deprotection Strategies
Amino Group Protection
The tert-butoxycarbonyl (Boc) group is widely used to mask the amino group during synthesis. For example, ethyl (2S)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoate is synthesized via Ru-catalyzed hydrogenation, followed by Boc deprotection under acidic conditions.
Deprotection Protocol :
Esterification and Transesterification
Ethyl esterification is achieved via Steglich esterification or nucleophilic acyl substitution. For instance, reacting the free acid with ethanol in the presence of DCC/DMAP yields the ethyl ester.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalyst Loading and Ligand Design
Reducing Ru catalyst loading to 2.5 mol% maintains enantioselectivity while lowering costs. Ligand screening (e.g., DPAE vs. Jacobsen’s ligands) impacts ee by up to 20%.
Analytical Characterization
Spectroscopic Data
Q & A
Basic: What synthetic strategies ensure high enantiomeric purity of Ethyl (2S)-2-amino-2-methylpent-4-enoate?
Answer:
Enantioselective synthesis typically employs chiral auxiliaries or asymmetric catalysis. For example, tert-butoxycarbonyl (Boc) protection of the amine group can prevent racemization during esterification or alkylation steps . Column chromatography (e.g., silica gel with petroleum ether/EtOAc gradients) is critical for isolating enantiomerically pure products, as demonstrated in analogous syntheses of methyl esters . Monitoring optical rotation and chiral HPLC (using polysaccharide-based columns) validates enantiomeric excess (>99% ee).
Basic: How is X-ray crystallography used to resolve the stereochemistry of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) is standard. Data refinement using SHELXL confirms bond angles, torsion angles, and absolute configuration. For example, in related structures, the (2S) configuration was validated via Flack parameter analysis (e.g., x = 0.02(3)) . Hydrogen-bonding networks (e.g., N–H···O interactions) further stabilize the chiral center, as seen in crystal packing along the [010] direction .
Advanced: How can discrepancies in hydrogen-bonding patterns between crystallographic studies be resolved?
Answer:
Contradictions may arise from solvent effects or packing forces. For instance, intramolecular C–H···O bonds in one study vs. intermolecular N–H···O chains in another can be reconciled through:
- Temperature-dependent crystallography : Conduct experiments at multiple temperatures (e.g., 100 K vs. 295 K) to assess thermal motion effects.
- DFT calculations : Compare experimental bond lengths/angles with optimized geometries (e.g., using B3LYP/6-31G* basis sets).
- High-resolution data : Aim for R1 < 0.05 and completeness >99% to reduce systematic errors .
Advanced: What computational methods validate the reaction mechanisms for synthesizing this compound?
Answer:
Density Functional Theory (DFT) studies track transition states and intermediates. For example:
- Nucleophilic attack kinetics : Calculate activation energies for esterification steps using M06-2X/cc-pVTZ.
- Stereochemical inversion barriers : Assess energy barriers (ΔG‡) for racemization pathways under varying pH conditions.
- Solvent effects : Use COSMO-RS models to simulate polar aprotic solvents (e.g., THF) that favor retention of configuration .
Basic: Which spectroscopic techniques confirm functional groups in this compound?
Answer:
- NMR :
- <sup>1</sup>H NMR: δ 1.25 (t, J = 7.1 Hz, CH2CH3), 1.45 (s, C(CH3)2), 5.30–5.50 (m, CH2=CH).
- <sup>13</sup>C NMR: 172.5 ppm (ester C=O), 118.5 ppm (CH2=CH).
- IR : Peaks at 3350 cm<sup>−1</sup> (N–H stretch) and 1740 cm<sup>−1</sup> (C=O ester).
- HRMS : m/z calculated for C9H17NO2 [M+H]<sup>+</sup>: 172.1338 .
Advanced: How do kinetic studies optimize reaction conditions for scale-up synthesis?
Answer:
- Rate profiling : Use in situ FTIR or Raman spectroscopy to monitor intermediate formation (e.g., enamine vs. imine).
- Arrhenius analysis : Determine activation energy (Ea) for critical steps (e.g., Boc deprotection) to optimize temperature (e.g., 0°C vs. 25°C).
- DoE (Design of Experiments) : Vary solvent polarity, catalyst loading, and stoichiometry to maximize yield (>85%) while minimizing epimerization .
Basic: What precautions prevent racemization during esterification of the amino group?
Answer:
- Low-temperature reactions : Conduct steps below −10°C to slow base-catalyzed racemization.
- Mild bases : Use Hünig’s base (DIPEA) instead of strong bases like NaOH.
- Inert atmosphere : Perform reactions under N2 or Ar to avoid oxidative degradation of the α-carbon .
Advanced: How can molecular dynamics (MD) simulations predict solubility and stability?
Answer:
- Solubility parameters : Simulate free energy of solvation (ΔGsolv) in water, DMSO, or ethanol using GROMACS.
- Aggregation propensity : Analyze radial distribution functions (RDFs) to assess self-assembly risks in aqueous buffers.
- Degradation pathways : Apply ReaxFF force fields to model hydrolytic cleavage of the ester group under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
